4-Bromo-2,3,5,6-tetrafluoroaniline
Overview
Description
4-Bromo-2,3,5,6-tetrafluoroaniline is a chemical compound with the empirical formula C6H2BrF4N . The decomposition of 4-bromo-2,3,5,6-tetrafluoroaniline by pentyl nitrite yields the corresponding aryl radicals .
Synthesis Analysis
The synthesis of 4-Bromo-2,3,5,6-tetrafluoroaniline involves the decomposition of the compound by pentyl nitrite, which yields the corresponding aryl radicals .
Molecular Structure Analysis
The molecular structure of 4-Bromo-2,3,5,6-tetrafluoroaniline consists of a bromine atom (Br) attached to a benzene ring that is substituted with four fluorine atoms (F) and an amine group (NH2) .
Chemical Reactions Analysis
The decomposition of 4-bromo-2,3,5,6-tetrafluoroaniline by pentyl nitrite yields the corresponding aryl radicals .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Bromo-2,3,5,6-tetrafluoroaniline include a melting point of 59-61 °C (lit.) . The molecular weight of the compound is 243.98 g/mol .
Scientific Research Applications
Synthesis and Industrial Applications
4-Bromo-2,3,5,6-tetrafluoroaniline serves as a crucial intermediate in various chemical synthesis processes. Its derivatives and related compounds find applications in manufacturing essential industrial products. For example, 4-Bromo-3-methylanisole, a compound related to 4-Bromo-2,3,5,6-tetrafluoroaniline, is utilized in synthesizing black fluorane dye, a significant component in producing thermal papers. The development of a continuous homogeneous bromination technology in a modular microreaction system has enhanced the synthesis of 4-Bromo-3-methylanisole, offering superior selectivity and control over by-products compared to traditional industrial batch processes (Xie et al., 2020).
Photodissociation Studies
In photodissociation research, the dynamics of 4-bromo-2,3,5,6-tetrafluoropyridine (a compound closely related to 4-Bromo-2,3,5,6-tetrafluoroaniline) have been extensively studied. These studies explore the molecule's behavior in its ππ* state and investigate the dynamics of the C-Br bond dissociation using resonance-enhanced multiphoton ionization coupled with time-of-flight mass spectrometry (REMPI-TOFMS). This research provides significant insights into the non-adiabatic curve crossing that plays a vital role in the C-Br bond dissociation of the compound, suggesting that the initially prepared ππ* state crosses over to a nearby σ* repulsive state, from where the dissociation takes place (Srinivas et al., 2017).
Synthesis and Crystal Engineering
4-Bromo-2,3,5,6-tetrafluoroaniline and its derivatives are also significant in crystal engineering and synthesis. The crystal structures of its derivatives, like 1-(4-bromo-2,3,5,6-tetrafluorophenyl)-3-benzyl-methylimidazolium bromides, have been determined, revealing intricate details about intermolecular interactions, hydrogen bonding, and halogen bonding. These structural insights are invaluable for designing materials with specific properties and functionalities (Althagbi et al., 2018).
Comparative Studies and Thermodynamic Analysis
Comparative thermodynamic properties and vibrational spectral studies of 4-bromo-2,3,5,6-tetrafluoropyridine provide a comprehensive understanding of the molecule's stability, bond strength, and chemical reactivity. Such analyses, including natural bond orbital analysis (NBO) and HOMO-LUMO analyses, offer insights into the molecule's electronic structure, charge distribution, and potential as a material in various applications (Selvarani et al., 2014).
Safety And Hazards
Future Directions
2,3,5,6-Tetrafluoroaniline, a related compound, undergoes oxidative electropolymerization to form stable poly (2,3,5,6-tetrafluoroaniline). Poly (2,3,5,6-tetrafluoroaniline) coated on platinum electrodes forms polymer-coated electrocatalytic electrodes, which can be used for direct electricity generation from microbial photosynthetic activity . This suggests potential future directions for the use of 4-Bromo-2,3,5,6-tetrafluoroaniline in similar applications.
Relevant Papers
There are several papers related to 4-Bromo-2,3,5,6-tetrafluoroaniline and its related compounds . These papers discuss various aspects of the compound, including its synthesis, properties, and potential applications. Further analysis of these papers would provide more detailed information on the compound.
properties
IUPAC Name |
4-bromo-2,3,5,6-tetrafluoroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF4N/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZUYSMHNMFCPBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)Br)F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80347182 | |
Record name | 4-Bromo-2,3,5,6-tetrafluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80347182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,3,5,6-tetrafluoroaniline | |
CAS RN |
1998-66-9 | |
Record name | 4-Bromo-2,3,5,6-tetrafluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80347182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-2,3,5,6-tetrafluoroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.